

A Comparative Study of Furazan and Triazole as Energetic Backbones

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Furazan

Cat. No.: B8792606

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The quest for novel energetic materials with superior performance and enhanced safety profiles is a continuous endeavor in the fields of chemistry and materials science. Among the various heterocyclic backbones utilized in the design of such materials, **furazan** (1,2,5-oxadiazole) and triazole (specifically 1,2,4-triazole) rings have emerged as prominent choices due to their high nitrogen content, positive heats of formation, and thermal stability.^{[1][2][3]} This guide provides an objective comparison of the performance of **furazan** and triazole-based energetic compounds, supported by experimental data, to aid researchers in the selection and design of next-generation energetic materials.

Data Presentation: A Quantitative Comparison

The following table summarizes key energetic properties of representative **furazan**- and triazole-based compounds, compiled from various studies. These parameters are critical in evaluating the potential of an energetic material.

Compound	Backbone	Density (g/cm³)	Heat of Formation (kJ/mol)	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Impact Sensitivity (J)
Derivative	Backbone	(g/cm³)	(kJ/mol)	(m/s)	(GPa)	(J)
Furazan-Based Compound S						
3,4-bis(3-nitrofuran-4-yl)furoxan (DNTF)	Furazan/Furoxan	1.93	657	9351	38.3	-
3,3'-Bis(fluorodinitromethyl) difurazanyl ether (FOF-13)	Furazan	1.97	-	8497	-	14
3,4-bis(3-fluorodinitromethyl)furan-4-oxyl furazan (FOF-11)	Furazan	1.88	-	8318	32	11
Hydroxylammonium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-	Furazan/Tetrazole	1.84	-	9323	38.3	14

hydroxytetr
azole

3-amino-4-
(5-
methylene
azide-
1,2,4-
oxadiazol-
3-
yl)furan
based
Hydroxyla
mine salt

Triazole-
Based
Compound
s

5-Nitro-3-
trinitrometh
yl-1H-
1,2,4-
triazole
(NTMT)

	Triazole	-	-	8.02-8.82 (km/s)	29.92- 35.54	36.7 (cm)
--	----------	---	---	---------------------	-----------------	-----------

3,4-
diamino-
1,2,4-
triazole-
based
perchlorate
salt

3,3'-dinitro-
5, 5'-bis-
1,2,4-
triazole-1,

Triazole	-	-	8102-9087	-	-
----------	---	---	-----------	---	---

1'-diol
based salts

5,5'-
bis(3,5-
dinitro-1H-
pyrazol-4-
yl)-1H,1'H-
3,3'-
bi(1,2,4-
triazole)
(BDBT-2)

3,4-
diamino-
1,2,4-
triazole-
based salts
(general)

Note: The presented data is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental or computational methodologies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are summaries of typical experimental protocols for the synthesis and characterization of **furazan** and triazole-based energetic materials.

Synthesis of Furazan-Based Energetic Compounds

A common precursor for many **furazan**-based energetic materials is 3,4-diamino**furazan** (DAF).^[4] The synthesis of DAF can be achieved through the cyclization of diaminoglyoxime.^[4]

Example: Synthesis of 3,4-Diamino**furazan** (DAF)

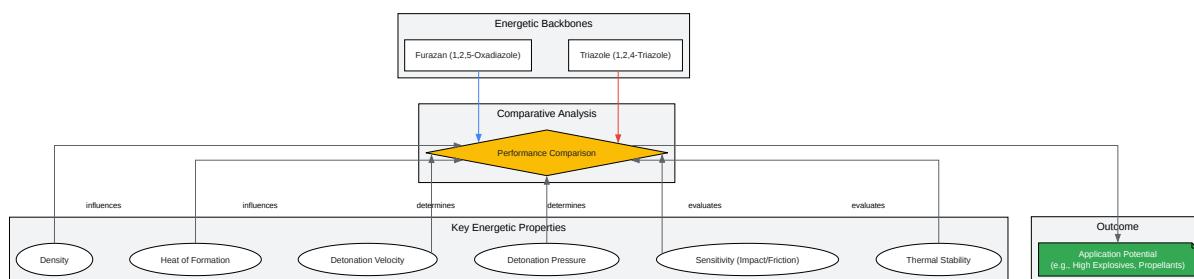
- Diaminoglyoxime Preparation: Diaminoglyoxime can be synthesized from the reaction of hydroxylamine with reagents like dithiooxamide, cyanogen, or glyoxal.[4]
- Cyclization: Diaminoglyoxime is then treated with an aqueous base at elevated temperatures (e.g., 180 °C) in a pressure vessel to induce cyclization and form DAF.[4]

Further functionalization, such as nitration, is a key step to enhance the energetic properties. For instance, the synthesis of 3,4-dinitrofurazan (DNF) involves the nitration of DAF.[4]

Synthesis of Triazole-Based Energetic Compounds

The synthesis of 1,2,4-triazole derivatives often involves the construction of the triazole ring from suitable precursors, followed by the introduction of energetic groups.

Example: Synthesis of 3-amino-1,2,4-triazole derivatives


- Ring Formation: 3-Amino-1,2,4-triazole can be synthesized from commercially available starting materials. For instance, 5-Amino-1,2,4-triazole-3-yl-acetic acid is synthesized from malonic acid and aminoguanidine bicarbonate in water.[5]
- Functionalization: Energetic groups like nitro (-NO₂) or nitramino (-NHNO₂) are introduced to the triazole backbone. For example, 2,4-Dihydro-3H-1,2,4-triazol-3-ylidene-nitramide can be synthesized from 3-amino-1,2,4-triazole using fuming nitric acid and concentrated sulfuric acid.[5]

Characterization of Energetic Properties

- Density: The crystal densities are typically determined by single-crystal X-ray diffraction.[6]
- Heat of Formation: This can be determined experimentally using bomb calorimetry to measure the heat of combustion.[1][7] Computational methods, such as the CBS-4M or G4 level of theory, are also employed to calculate the gas-phase heat of formation, which is then used in a Born-Haber cycle to estimate the solid-phase enthalpy of formation.[1][8]
- Detonation Performance: Detonation velocity (D) and detonation pressure (P) are often calculated using specialized software like EXPLO5 or CHEETAH, based on the material's density and heat of formation.[6][8]

- Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the decomposition temperature of the compounds.[6][8]
- Impact and Friction Sensitivity: Standardized tests, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer and friction apparatus, are used to measure the sensitivity of the energetic materials to mechanical stimuli.[8]

Mandatory Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eng.uc.edu [eng.uc.edu]
- 2. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 6. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Methyl nitrate energetic compounds based on bicyclic scaffolds of furazan–isofurazan (isoxazole): syntheses, crystal structures and detonation performances - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Study of Furazan and Triazole as Energetic Backbones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8792606#comparative-study-of-furazan-and-triazole-as-energetic-backbones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com